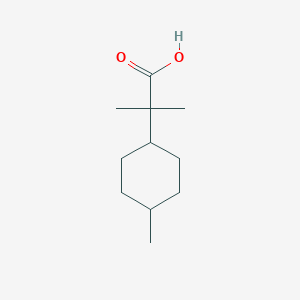
2-Methyl-2-(4-methylcyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(4-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol It is a derivative of propanoic acid, characterized by the presence of a methyl group and a 4-methylcyclohexyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylcyclohexyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pinonic acid with bromine in water, which affords the desired product . Another method includes the esterification of propanoic acid derivatives followed by hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-Methyl-2-(4-methylcyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanoic acid: A simpler analog with a similar structure but lacking the cyclohexyl group.
2-(4-Methylphenyl)propanoic acid: Contains a phenyl group instead of a cyclohexyl group.
2-(4-Methyl-2-oxo-cyclohexyl)-propanoic acid: A closely related compound with an additional oxo group
Uniqueness
2-Methyl-2-(4-methylcyclohexyl)propanoic acid is unique due to the presence of both a methyl group and a 4-methylcyclohexyl group, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-methyl-2-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H20O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
PAVDLAQVFKJSQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


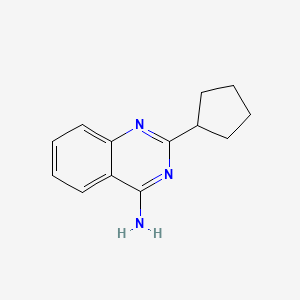
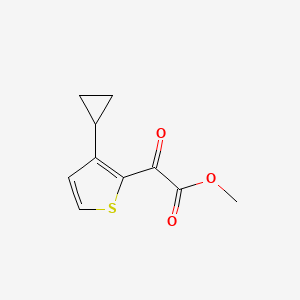
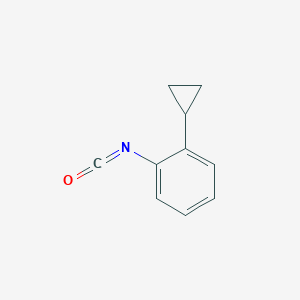
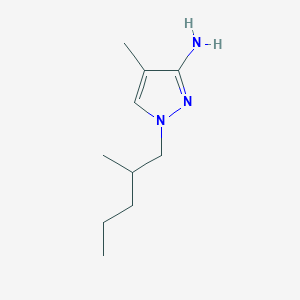
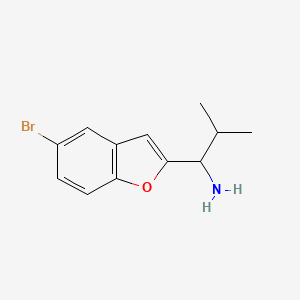

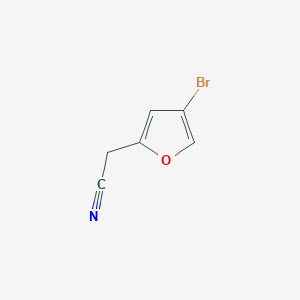
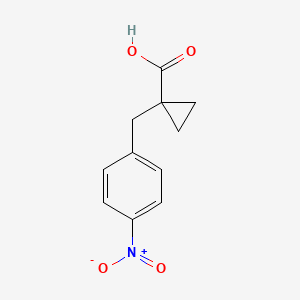
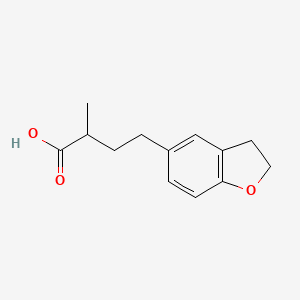
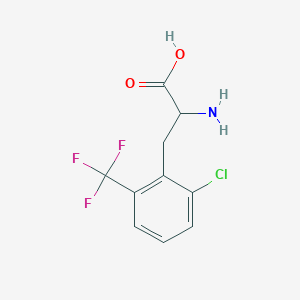
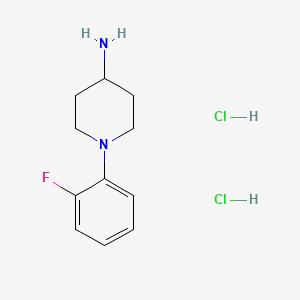
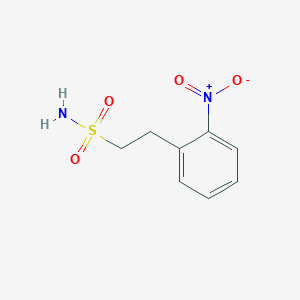
![N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide](/img/structure/B13541656.png)
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)
